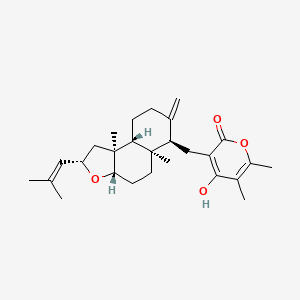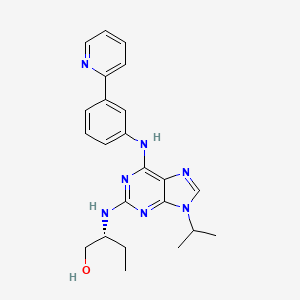
VU6001192
Descripción general
Descripción
VU6001192 is a mGlu2 negative allosteric modulator
Aplicaciones Científicas De Investigación
Protein Thermodynamic Destabilization in Genetic Variants Analysis
A study highlighted the use of protein thermodynamic stability analysis in determining the pathogenicity of genetic variants, particularly in the context of hypertrophic cardiomyopathy. This approach integrated bioinformatics evaluation and functional studies, demonstrating the utility in refining pathogenicity assessment in genetic testing (Pricolo et al., 2020).
Advancements in Vacuum-Ultraviolet Photon Detection
Vacuum-ultraviolet (VUV) photon detection technology, critical in space science, high-energy physics, and electronic industry, has seen significant advancements. Research has focused on developing efficient VUV photodetectors with applications ranging from monitoring solar storms to dark matter detection, highlighting the importance of such technologies in various scientific fields (Zheng et al., 2020).
Variants of Uncertain Significance in Genomic Medicine
The interpretation and management of Variants of Uncertain Significance (VUS) in genetic testing, particularly in relation to hereditary cancers, are critical in genomic medicine. Research in this area has been focused on developing models and methods to better understand and classify these variants, which has significant implications in patient management and treatment decisions (Lindor et al., 2013).
Optimization of mGlu2 Negative Allosteric Modulators
In a specific study, the mGlu2 negative allosteric modulator VU6001192 was optimized to create a novel, more potent and selective mGlu2 inhibitor. This development is significant in neuroscience research, potentially aiding in the creation of mGlu2 PET tracers for brain imaging and research purposes (Bollinger et al., 2017).
The Role of CRISPR Technologies in Research
CRISPR-Cas9 technology has revolutionized genome engineering with wide-ranging applications in research and potential therapeutic interventions. Its use in genome editing, transcription control, epigenome modification, and genome-wide screening exemplifies its critical role in advancing biomedical research and potential clinical applications (Barrangou & Doudna, 2016).
Propiedades
Nombre del producto |
VU6001192 |
|---|---|
Fórmula molecular |
C23H24FN3O3 |
Peso molecular |
409.46 |
Nombre IUPAC |
6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+ |
Clave InChI |
MIESVVLHUFOIOH-GASCZTMLSA-N |
SMILES |
O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU6001192; VU 6001192; VU-6001192 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)